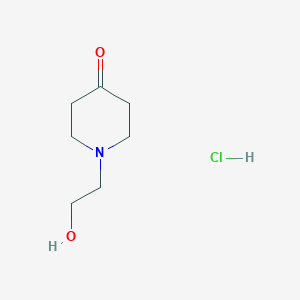

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a chemical compound with the CAS Number: 1909317-54-9 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Piperidines, including 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is TUKJGQKGOLNRNZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 179.65 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications :

- Synthesis of 4-Chloropiperidine Hydrochloride : Using piperidin-4-one hydrochloride as raw material, 4-chloropiperidine hydrochloride was synthesized with a yield of 50.9%, indicating its utility in chemical synthesis processes (Zhang Guan-you, 2010).

- Synthesis of Piperidine Derivatives : Piperidin-4-one hydrochloride was used to synthesize a range of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exhibiting significant anti-acetylcholinesterase activity. This highlights its role in developing potential antidementia agents (Sugimoto et al., 1990).

Molecular Structure Analysis :

- Crystal Structure of 4-Carboxypiperidinium Chloride : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was characterized, providing insights into its conformation and molecular interactions. This is crucial for understanding its chemical behavior and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacological and Biological Applications :

- Cytotoxic Effects in Cancer Research : A derivative of piperidin-4-one hydrochloride, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, showed significant cytotoxic effects against breast cancer cells, suggesting its potential in cancer research (Siwek et al., 2012).

- Antimicrobial Activities : 1,2,5-Trimethylpiperidin-4-ols, a derivative, exhibited antimicrobial activity against various microorganisms, demonstrating the compound's potential in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Material Science and Chemistry :

- Radioligand Synthesis for SPECT : A specific derivative, [123I]-1-(2-Hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine, was prepared as a sigma receptor radioligand for tumor imaging in Single Photon Emission Computed Tomography (SPECT), indicating its importance in medical imaging technologies (Waterhouse, Collier, & O'Brien, 1996).

Agricultural Science :

- Growth-Promoting Activity in Agriculture : The compound 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride demonstrated growth-promoting activity in certain agricultural applications, enhancing productivity by approximately 20% (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, are crucial in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-5-8-3-1-7(10)2-4-8;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJGQKGOLNRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)